molecular formula C11H13NO4 B2581426 (Z)-3-(3-(dimethylamino)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one CAS No. 64932-31-6

(Z)-3-(3-(dimethylamino)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one

Cat. No.: B2581426
CAS No.: 64932-31-6
M. Wt: 223.228
InChI Key: MWWHOYAVFMXZAC-PLNGDYQASA-N
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Description

(Z)-3-(3-(dimethylamino)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyranone ring with a dimethylamino group and an acrylate moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-(dimethylamino)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyranone Ring: The initial step involves the cyclization of a suitable precursor to form the pyranone ring. This can be achieved through a condensation reaction between a diketone and an aldehyde under acidic or basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution, where a dimethylamine reacts with an appropriate leaving group on the pyranone ring.

    Acrylate Formation: The final step involves the addition of an acrylate moiety through a Michael addition reaction, where the pyranone ring reacts with an acrylate ester in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the acrylate moiety, converting it into saturated esters or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated esters or alcohols.

    Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(3-(dimethylamino)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new drugs or therapeutic agents.

Industry

In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-3-(3-(dimethylamino)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The dimethylamino group and acrylate moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The pyranone ring may also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(3-(dimethylamino)acryloyl)-4-hydroxy-2H-pyran-2-one: Lacks the methyl group at the 6-position.

    (Z)-3-(3-(dimethylamino)acryloyl)-4-hydroxy-6-ethyl-2H-pyran-2-one: Contains an ethyl group instead of a methyl group at the 6-position.

    (Z)-3-(3-(dimethylamino)acryloyl)-4-hydroxy-6-phenyl-2H-pyran-2-one: Contains a phenyl group at the 6-position.

Uniqueness

The presence of the methyl group at the 6-position in (Z)-3-(3-(dimethylamino)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one distinguishes it from similar compounds. This structural feature may influence its reactivity, biological activity, and overall properties, making it a unique compound for various applications.

Properties

IUPAC Name

3-[(Z)-3-(dimethylamino)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-7-6-9(14)10(11(15)16-7)8(13)4-5-12(2)3/h4-6,14H,1-3H3/b5-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWHOYAVFMXZAC-PLNGDYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=O)C=CN(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)O1)C(=O)/C=C\N(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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